

Spectroscopic Profile of 1-(2-Amino-5-fluorophenyl)ethanone: A Technical Guide

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Compound of Interest

Compound Name: 1-(2-Amino-5-fluorophenyl)ethanone

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **1-(2-Amino-5-fluorophenyl)ethanone**, a key intermediate in various synthetic applications. This document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The spectroscopic data for **1-(2-Amino-5-fluorophenyl)ethanone** (CAS No: 2343-25-1; Molecular Formula: C_8H_8FNO) is crucial for its identification and characterization. While a complete set of publicly available, peer-reviewed spectra is not readily accessible, data can be inferred from synthetic procedures outlined in patent literature and by comparison with structurally similar compounds. The expected spectral features are summarized below.

Table 1: Predicted 1H NMR Spectral Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.4 - 7.2	dd	1H	Ar-H (ortho to -COCH ₃ , meta to -NH ₂)
~6.8 - 6.6	m	2H	Ar-H (ortho and para to -NH ₂)
~4.5 (broad s)	s	2H	-NH ₂
2.55	s	3H	-COCH ₃

Note: Predicted values are based on the analysis of similar aromatic compounds. The solvent used for analysis (typically CDCl₃ or DMSO-d₆) will influence the exact chemical shifts.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ , ppm)	Assignment
~198	C=O
~158 (d, ¹ JCF \approx 240 Hz)	C-F
~140	C-NH ₂
~125	Ar-CH
~118	Ar-CH
~115	Ar-CH
~114	Ar-C-COCH ₃
~28	-COCH ₃

Note: The carbon attached to fluorine will appear as a doublet with a large coupling constant (¹JCF). The chemical shifts are approximate and depend on the solvent.

Table 3: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group
3450 - 3250	N-H stretch (amine)
1660 - 1640	C=O stretch (ketone)
1620 - 1580	C=C stretch (aromatic)
1250 - 1200	C-F stretch

Table 4: Mass Spectrometry Data

m/z	Interpretation
153	[M] ⁺ (Molecular ion)
138	[M - CH ₃] ⁺
110	[M - COCH ₃] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited. These are generalized protocols and may require optimization for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Dissolve 5-10 mg of **1-(2-Amino-5-fluorophenyl)ethanone** in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- ¹H NMR Acquisition:
 - Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

- Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire the spectrum on the same instrument.
 - A proton-decoupled sequence is typically used to simplify the spectrum.
 - A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required compared to ¹H NMR.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition:
 - Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.
 - Typically, the spectrum is recorded over the range of 4000-400 cm⁻¹.
 - A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.

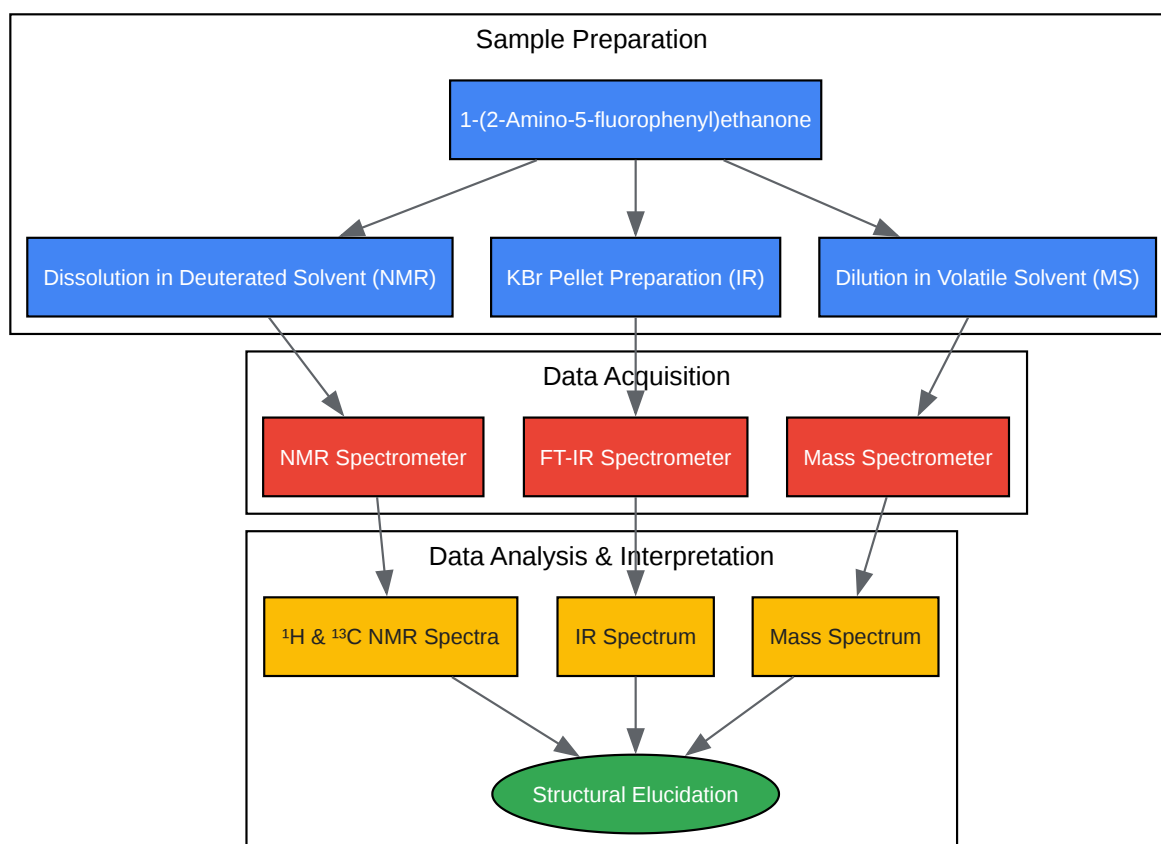
Mass Spectrometry (MS)

- Sample Introduction:
 - The sample can be introduced via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).

- Ionization:
 - Electron Ionization (EI) is a common method for this type of molecule.
- Analysis:
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
 - The detector records the abundance of each ion.

Visualization of Spectroscopic Workflow

The logical flow from sample preparation to data analysis in a typical spectroscopic characterization is depicted in the following diagram.



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Caption: General workflow for the spectroscopic analysis of **1-(2-Amino-5-fluorophenyl)ethanone**.

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